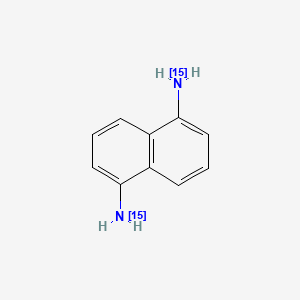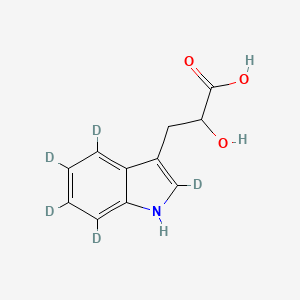
HO-Peg22-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HO-Peg22-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in targeted protein degradation, a promising approach for developing new therapeutic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HO-Peg22-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (the molecular mass of one repeating unit). The general structure of this compound is H-(O-CH₂-CH₂)ₙ-OH .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled polymerization of ethylene oxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired molecular weight and purity .
Análisis De Reacciones Químicas
Types of Reactions
HO-Peg22-OH primarily undergoes substitution reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can react with various reagents to form different derivatives .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and isocyanates.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alkanes.
Major Products
The major products formed from these reactions include various PEG derivatives, such as PEG esters, PEG ethers, and PEG amides .
Aplicaciones Científicas De Investigación
HO-Peg22-OH has a wide range of applications in scientific research:
Mecanismo De Acción
HO-Peg22-OH functions as a linker in PROTACs, which consist of two different ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
HO-Peg-OH: Another PEG-based compound with similar properties but different molecular weights.
HO-Peg12-OH: A shorter PEG linker used in similar applications but with different physical and chemical properties.
Uniqueness
HO-Peg22-OH is unique due to its specific length and molecular weight, making it particularly suitable for certain PROTAC applications. Its ability to form stable and flexible linkers enhances the efficiency of targeted protein degradation .
Propiedades
Fórmula molecular |
C44H90O23 |
|---|---|
Peso molecular |
987.2 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2 |
Clave InChI |
RQMJUEUJRZVGMG-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
